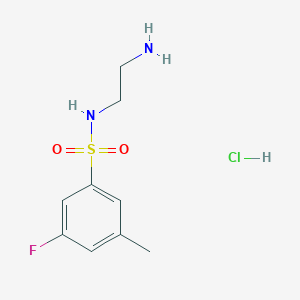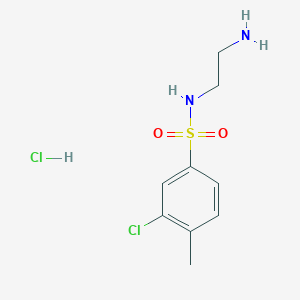![molecular formula C17H19FN2O3 B7640306 4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7640306.png)
4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid is a chemical compound that belongs to the class of fluoroquinolone antibiotics. It is also known by its generic name, Pazufloxacin. This compound has been synthesized and extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Applications De Recherche Scientifique
Pazufloxacin has been extensively studied for its potential therapeutic applications in the treatment of bacterial infections. It has shown promising results in the treatment of respiratory tract infections, urinary tract infections, and skin and soft tissue infections. It has also been studied for its potential use in the treatment of sexually transmitted infections such as gonorrhea.
Mécanisme D'action
Pazufloxacin works by inhibiting the bacterial enzyme DNA gyrase, which is responsible for the replication and transcription of bacterial DNA. By inhibiting this enzyme, Pazufloxacin prevents the bacteria from multiplying and causes them to eventually die off. This mechanism of action is similar to that of other fluoroquinolone antibiotics.
Biochemical and Physiological Effects:
Pazufloxacin has been shown to have a broad spectrum of activity against a wide range of bacteria. It has also been shown to have good tissue penetration and bioavailability, which makes it an effective antibiotic for the treatment of infections. However, like all antibiotics, Pazufloxacin can also cause some adverse effects such as gastrointestinal disturbances, allergic reactions, and drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Pazufloxacin in lab experiments is its broad spectrum of activity against a wide range of bacteria. This makes it a useful tool for studying the mechanisms of bacterial infection and the development of new antibiotics. However, the complex synthesis method and high cost of Pazufloxacin can be a limitation for its use in lab experiments.
Orientations Futures
There are several future directions for the study of Pazufloxacin. One area of research is the development of new derivatives of Pazufloxacin with improved activity and reduced toxicity. Another area of research is the study of the mechanism of action of Pazufloxacin and the development of new antibiotics based on this mechanism. Lastly, the clinical trials of Pazufloxacin for the treatment of different bacterial infections need to be conducted to determine its full potential as an antibiotic.
Conclusion:
In conclusion, Pazufloxacin is a promising antibiotic that has been extensively studied for its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of Pazufloxacin and its derivatives can lead to the development of new antibiotics that can combat the growing problem of antibiotic resistance.
Méthodes De Synthèse
The synthesis of Pazufloxacin involves several steps, starting from the reaction between 5-fluoro-1H-indole-3-carboxylic acid and ethyl chloroformate to form the intermediate compound, 2-(5-fluoro-1H-indol-3-yl)acetic acid ethyl ester. This intermediate is then reacted with cyclohexylamine to form Pazufloxacin. The process of synthesis is complex and requires a high level of expertise in organic chemistry.
Propriétés
IUPAC Name |
4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c18-12-3-6-15-14(8-12)11(9-19-15)7-16(21)20-13-4-1-10(2-5-13)17(22)23/h3,6,8-10,13,19H,1-2,4-5,7H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKFTCHKRLVKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)CC2=CNC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-3-[(2-methylcyclopropanecarbonyl)amino]pentanoic acid](/img/structure/B7640223.png)
![[3-Oxo-3-(propan-2-ylamino)propyl] 2-methylquinoline-6-carboxylate](/img/structure/B7640226.png)
![1-Amino-1-[[[ethyl(methyl)sulfamoyl]amino]methyl]cyclohexane;hydrochloride](/img/structure/B7640227.png)

![1-[[(1-Hydroxycyclopentyl)methyl-(pyridin-3-ylmethyl)amino]methyl]cyclopentan-1-ol](/img/structure/B7640239.png)




![5-[2-(3-Hydroxyphenyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B7640313.png)
![3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]phenol](/img/structure/B7640319.png)

![2-Methyl-3-[methyl-(3-methyl-3-phenylbutanoyl)amino]propanoic acid](/img/structure/B7640335.png)
